molecular formula C6H14O4P2-2 B14511253 Methyl (1-methyl-1-oxido-1lambda~5~-phospholan-1-yl)phosphonate CAS No. 64391-52-2

Methyl (1-methyl-1-oxido-1lambda~5~-phospholan-1-yl)phosphonate

Katalognummer: B14511253
CAS-Nummer: 64391-52-2
Molekulargewicht: 212.12 g/mol
InChI-Schlüssel: TVWAZIFGTHNATH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (1-methyl-1-oxido-1lambda~5~-phospholan-1-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to an oxygen atom and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-methyl-1-oxido-1lambda~5~-phospholan-1-yl)phosphonate typically involves the reaction of appropriate phosphonate precursors under controlled conditions. One common method involves the reaction of 1-methylphospholane 1-oxide with methyl phosphonate in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (1-methyl-1-oxido-1lambda~5~-phospholan-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphonates .

Wissenschaftliche Forschungsanwendungen

Methyl (1-methyl-1-oxido-1lambda~5~-phospholan-1-yl)phosphonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl (1-methyl-1-oxido-1lambda~5~-phospholan-1-yl)phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

64391-52-2

Molekularformel

C6H14O4P2-2

Molekulargewicht

212.12 g/mol

IUPAC-Name

methoxy-(1-methyl-1-oxido-1λ5-phospholan-1-yl)phosphinate

InChI

InChI=1S/C6H15O4P2/c1-10-11(7,8)12(2,9)5-3-4-6-12/h3-6H2,1-2H3,(H,7,8)/q-1/p-1

InChI-Schlüssel

TVWAZIFGTHNATH-UHFFFAOYSA-M

Kanonische SMILES

COP(=O)([O-])P1(CCCC1)(C)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.